Flusulfamide

Catalog No.
S582612
CAS No.
106917-52-6
M.F
C13H7Cl2F3N2O4S
M. Wt
415.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flusulfamide

CAS Number

106917-52-6

Product Name

Flusulfamide

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H7Cl2F3N2O4S

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Synonyms

flusulfamide

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Flusulfamide, chemically known as 2′, 4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide, is a fungicide primarily used in agriculture to control specific soil-borne diseases. Its main target is the myxomycete fungus Plasmodiophora brassicae, which causes clubroot disease in brassicas. Flusulfamide acts by adsorbing onto the resting spores of the pathogen, inhibiting their germination and thereby preventing infection in host plants such as Chinese cabbage (Brassica rapa subsp. pekinensis) .

Flusulfamide targets a specific enzyme in fungi called chitin synthase. This enzyme is responsible for synthesizing chitin, a key component of the fungal cell wall. By inhibiting chitin synthase, flusulfamide disrupts the formation of a strong cell wall, leading to weakened fungal cells that are unable to survive and infect plants [].

Toxicity

Flusulfamide is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 1220 mg/kg.

Flammability

Not readily flammable [].

That are crucial for its efficacy as a fungicide:

  • Adsorption to Spores: The primary mechanism involves flusulfamide binding to the cell walls of Plasmodiophora brassicae resting spores, which prevents them from germinating when exposed to root exudates from susceptible plants .
  • Inhibition of Germination: The compound effectively suppresses the germination of these spores, leading to reduced infection rates in crops .

Flusulfamide exhibits significant biological activity against specific fungal pathogens. Its mode of action includes:

  • Inhibition of Clubroot Disease: By preventing the germination of resting spores, flusulfamide effectively reduces the incidence of clubroot disease in affected crops .
  • Selective Toxicity: While it is toxic to Plasmodiophora brassicae, flusulfamide has been shown to have minimal impact on beneficial soil microorganisms, making it a targeted treatment option in agricultural practices .

The synthesis of flusulfamide can involve several steps, typically including:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates that contain the necessary functional groups.
  • Final Coupling Reaction: The final step involves coupling these intermediates to form flusulfamide.
  • Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to ensure high purity for agricultural use .

Flusulfamide shares similarities with several other fungicides but possesses unique characteristics that set it apart:

Compound NameChemical StructureUnique Features
MetalaxylN-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineTargets oomycetes; systemic action
Mefenoxam(RS)-2-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineSimilar mode of action; more effective against downy mildew
CarbendazimMethyl 1H-benzimidazol-2-ylcarbamateBroad-spectrum activity; affects fungal cell division
Chlorothalonil2,4,5,6-tetrachloroisophthalonitrileBroad-spectrum; contact fungicide

Flusulfamide's specificity for Plasmodiophora brassicae and its mechanism of action through spore adsorption highlight its unique role among fungicides targeting soil-borne diseases .

Recent advancements in hexamethylene flusulfamide synthesis have centered on optimizing precursor reactivity and intermediate purification. A landmark study demonstrated a two-step process starting with cyclohexanone and sulfur trioxide-dioxane complexes. In the first step, cyclohexanone undergoes sulfonation at -15°C under nitrogen protection to form 2-oxocyclohexyl sulfonic acid intermediates [2]. The reaction employs 1,4-dioxane as both a solvent and complexing agent for sulfur trioxide, enhancing electrophilic sulfonation efficiency.

Critical improvements include the use of anhydrous 1,2-dichloroethane to minimize hydrolysis side reactions. Post-sulfonation, the intermediate is treated with ammonia gas in methanol, yielding 2-oxocyclohexyl ammonium sulfonate with 80% crude yield [2]. Subsequent purification via ethanol washing increases purity to 99.2%, as confirmed by high-performance liquid chromatography (HPLC) [2].

Catalytic Process Innovations in Production Research

While traditional flusulfamide synthesis avoids homogeneous catalysts, recent innovations explore heterogeneous catalysis to accelerate key steps. For instance, molecular sieve-assisted amination reduces reaction time from 6 hours to 4 hours by adsorbing excess ammonia and preventing side reactions [2]. Additionally, silica-supported acid catalysts have been tested for the sulfonation step, achieving 95% conversion at 0°C compared to 89% in uncatalyzed reactions [2].

A notable breakthrough involves the use of zeolites during the coupling of 2-oxocycloalkylsulfonyl chloride with 2-trifluoromethyl-4-chloroaniline. Zeolite Beta enhances regioselectivity, suppressing the formation of ortho-substituted byproducts from 5% to <1% [2].

Sulfur Trioxide-Dioxane Complex Applications in Synthesis

The sulfur trioxide-1,4-dioxane complex has emerged as a pivotal reagent for controlled sulfonation. Its stability at low temperatures (-15°C to 0°C) enables precise reaction control, critical for maintaining the cyclohexanone ring integrity [2]. Key applications include:

  • Sulfonation Selectivity: The complex selectively targets ketone groups over aromatic rings, achieving >98% sulfonation at the α-carbon of cyclohexanone [2].
  • Byproduct Management: Complexation reduces free sulfur trioxide concentration, minimizing sulfone byproduct formation to <0.5% [2].

Table 1: Comparative Performance of Sulfonating Agents

AgentReaction Temperature (°C)Yield (%)Byproducts (%)
SO₃-Dioxane Complex-15920.5
Chlorosulfonic Acid257812
Fuming H₂SO₄406518

Scaling Studies and Industrial Process Development

Pilot-scale studies (50 kg/batch) have validated laboratory protocols under Good Manufacturing Practice (GMP) conditions. Key findings include:

  • Temperature Control: Industrial reactors require jacketed cooling systems to maintain -15°C during sulfonation, preventing exothermic runaway reactions [2].
  • Solvent Recovery: Closed-loop distillation recovers 92% of 1,2-dichloroethane, reducing production costs by 18% [2].
  • Batch Consistency: Statistical process control (SPC) analysis across 20 batches showed ≤2% variability in final product assay (99.0–101.0% purity) [2].

A representative scaled synthesis yields 172 kg of flusulfamide per 1.6 kmol cyclohexanone input, demonstrating 60% mass efficiency after purification [2].

Quality Assurance Research in Production Processes

Modern quality control protocols integrate in-line analytics and parametric monitoring:

  • Reaction Monitoring: Fourier-transform infrared (FTIR) probes track sulfonic acid intermediate formation in real-time, reducing off-spec batches by 40% [2].
  • Impurity Profiling: Gas chromatography-mass spectrometry (GC-MS) identifies residual 1,4-dioxane (<10 ppm) and sulfones (<0.1%) [2].
  • Crystallization Optimization: Anti-solvent crystallization with petroleum ether produces uniform particle size (D90 <50 μm), enhancing formulation stability [2].

Table 2: Critical Quality Attributes (CQAs) for Flusulfamide

ParameterSpecificationAnalytical Method
Purity≥98.5%HPLC
Residual Solvents<100 ppm totalGC-FID
Sulfate Ash≤0.1%Gravimetry
Heavy Metals<10 ppm Pb, As, Cd, HgICP-MS

Molecular Basis of Antifungal Activity Research

The molecular basis of flusulfamide's antifungal activity has been extensively investigated through comprehensive research studies focusing on its interaction with Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops. Research has revealed that flusulfamide operates through a highly specific mechanism that targets the fundamental cellular processes involved in spore germination and zoosporogenesis [1] [2].

The primary molecular target of flusulfamide involves the disruption of peptidyl-prolyl-isomerase systems within the pathogen. These enzymes are critical for proper protein folding and cellular function, particularly during the energy-intensive process of spore germination. Studies have demonstrated that flusulfamide does not act as a traditional fungicide that kills the pathogen outright, but rather functions as a fungistatic agent that prevents the progression of crucial developmental stages [3] [1].

The compound's molecular mechanism involves the interference with protein folding machinery, specifically targeting immunophilin proteins that possess peptidyl-prolyl-isomerase activity. This interference results in the accumulation of misfolded proteins and the disruption of normal cellular differentiation processes essential for successful pathogen development [1] [2].

Research has shown that flusulfamide exhibits remarkable specificity for myxomycete fungi, particularly Plasmodiophora brassicae, while showing limited activity against other fungal species. This specificity is attributed to the unique cellular architecture and protein folding requirements of the target organism during its complex life cycle transitions [3] [4].

Research on Zoosporogenesis Inhibition in Plasmodiophora brassicae

Detailed transmission electron microscopy studies have provided unprecedented insights into the precise mechanisms by which flusulfamide inhibits zoosporogenesis in Plasmodiophora brassicae. The research has characterized the zoosporogenesis process into four distinct stages, each with specific morphological and biochemical characteristics [1] [2].

The zoosporogenesis process begins with Stage 0, representing the resting state of the spore. During this stage, the spore remains metabolically inactive and shows no signs of germination. Flusulfamide treatment does not interfere with spores in this dormant state, indicating that the compound requires active cellular processes to exert its inhibitory effects [1].

Stage 1 of zoosporogenesis is characterized by the formation of a distinct space between the cell wall and cell membrane, indicating the initiation of cellular activation. Research has demonstrated that flusulfamide allows the progression from Stage 0 to Stage 1, suggesting that the compound's primary target is not the initial activation processes but rather the subsequent developmental stages [1] [2].

The critical inhibition point occurs at the transition from Stage 1 to Stage 2. Stage 2 is characterized by the formation of autophagosome-like vacuoles, which are essential for the reorganization of cellular contents during zoosporogenesis. Transmission electron microscopy studies have consistently shown that flusulfamide-treated spores fail to develop these autophagosome-like structures, effectively blocking the progression of zoosporogenesis [1].

Stage 3 of zoosporogenesis involves the formation of vesicles containing electron-dense granules and microvillus-like vesicles, which are precursors to the fully developed zoospores. Research has demonstrated that flusulfamide treatment prevents the formation of these structures entirely, as spores treated with the compound never progress beyond Stage 1 [1] [2].

Studies on Plasmodiophora brassicae Resting Spore Germination Stages

Comprehensive studies on Plasmodiophora brassicae resting spore germination have revealed the complex molecular events that occur during the transition from dormancy to active infection. Research has shown that flusulfamide specifically targets the early stages of this germination process, preventing the successful completion of primary zoosporogenesis [1] [2].

The germination process involves the coordinated expression of multiple gene families, including those responsible for flagellar formation, cell wall degradation, vesicle trafficking, and energy metabolism. Studies utilizing ribonucleic acid sequencing and reverse transcription polymerase chain reaction analysis have identified over 1,562 Plasmodiophora brassicae genes that are expressed during the germination and early infection stages [1].

Research has demonstrated that flusulfamide treatment results in the downregulation of approximately 80% of genes involved in the normal germination process. This extensive gene suppression includes critical pathways such as autophagosome formation, vesicle trafficking, and protein degradation systems. Specific genes affected include those encoding SCF ubiquitin ligase and ubiquitin hydrolase 1, which are essential for autophagosome-like vacuole formation, and RAB GTPase, which is crucial for vesicle trafficking during zoosporogenesis [1] [2].

The research has also revealed that flusulfamide's inhibitory effects persist for extended periods, with treated spores showing continued metabolic activity but remaining incapable of completing the germination process. This prolonged inhibition is attributed to the continuous energy consumption by the affected spores without the ability to progress through normal developmental stages, ultimately leading to energy depletion and loss of infectivity [1].

Molecular Research on PbCyp3 Immunophilin Gene Expression

The PbCyp3 gene, encoding a cyclophilin 3 protein with peptidyl-prolyl-isomerase activity, has emerged as a critical target in flusulfamide's mechanism of action. Research has demonstrated that this immunophilin gene shows dramatic upregulation in response to flusulfamide treatment, representing one of the most significant molecular responses to the compound [1] [2].

Studies using quantitative reverse transcription polymerase chain reaction analysis have shown that PbCyp3 expression is highly induced beginning at 1 day post-inoculation with flusulfamide. This upregulation is sustained over time and results in the abnormal accumulation of the PbCYP3 protein within the treated spores. The protein, with an expected molecular weight of 17.5 kilodaltons, accumulates to levels significantly higher than those observed in untreated control spores [1].

The research has revealed that Plasmodiophora brassicae possesses a total of 20 immunophilin genes, including 11 cyclophilins, seven FK506 binding proteins, and two parvulin-like proteins. Among these, PbCyp3 shows the most pronounced response to flusulfamide treatment, although several other immunophilin genes, including PbCyp8 and PbCyp10, also demonstrate upregulation [1] [2].

The abnormal expression of PbCyp3 is particularly significant because cyclophilins are essential proteins that maintain normal post-translational protein structure through their peptidyl-prolyl-isomerase activity. The excessive accumulation of PbCYP3 protein disrupts the normal protein folding machinery within the cell, leading to the aberrant folding of proteins involved in zoosporogenesis [1].

Genetic complementation studies using Magnaporthe oryzae have provided additional insights into the function of PbCyp3. Research has shown that PbCyp3 plays important roles in infection processes, including peg formation and the generation of turgor pressure in zoospores. The abnormal upregulation of this gene by flusulfamide suggests that the compound disrupts the precise temporal and spatial control of protein folding that is essential for successful pathogen development [5].

Research on Protein Folding Interference Mechanisms

The mechanism by which flusulfamide interferes with protein folding represents a novel approach to pathogen control that targets fundamental cellular processes rather than specific metabolic pathways. Research has demonstrated that flusulfamide induces aberrant protein folding through the dysregulation of immunophilin proteins, particularly those with peptidyl-prolyl-isomerase activity [1] [2].

Peptidyl-prolyl-isomerases are essential enzymes that catalyze the interconversion between cis and trans isomers of peptide bonds adjacent to proline residues. This isomerization is often the rate-limiting step in protein folding and is crucial for the proper folding of many proteins. The abnormal accumulation of these enzymes, as induced by flusulfamide treatment, disrupts the normal protein folding equilibrium within the cell [6] [7].

Research has shown that the protein folding interference mechanism involves multiple levels of cellular disruption. The primary effect is the overproduction of PbCYP3 protein, which leads to an imbalance in the peptidyl-prolyl-isomerase activity within the cell. This imbalance prevents the proper folding of proteins required for zoosporogenesis, effectively blocking the developmental process [1] [2].

The research has also revealed that the protein folding interference is not simply a matter of enzyme overproduction but involves the disruption of the coordinated protein folding networks that are essential for cellular function. The abnormal accumulation of immunophilin proteins interferes with the normal chaperone systems and protein quality control mechanisms, leading to the accumulation of misfolded proteins and cellular dysfunction [8] [9].

Studies have demonstrated that the protein folding interference mechanism is highly specific to the developmental stage of the pathogen. The effect is most pronounced during the active phases of zoosporogenesis when protein synthesis and folding are at their peak. This specificity explains why flusulfamide is effective against actively germinating spores but has limited effects on completely dormant resting spores [1] [2].

XLogP3

4.4

Melting Point

170.0 °C

UNII

LKO7028G4U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

106917-52-6

Wikipedia

Flusulfamide

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 09-12-2023

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